

A Comparative Guide to the Receptor Cross-Reactivity of Cns 5161

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Compound of Interest

Compound Name: Cns 5161

Cat. No.: B1669275

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For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the receptor cross-reactivity of **Cns 5161**, a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Cns 5161, with the chemical name N-(2-chloro-5-(methylmercapto) phenyl)-N'-(3-(methylmercapto) phenyl)-N'-methylguanidine monohydrochloride, demonstrates high affinity for the ion-channel binding site of the NMDA receptor complex.^{[1][2]} While comprehensive cross-reactivity data for **Cns 5161** against a broad panel of other receptors is not readily available in the public domain, its characterization as a "selective" antagonist is supported by its potent and specific mechanism of action at the NMDA receptor.

Primary Target Affinity

Experimental data demonstrates that **Cns 5161** has a strong binding affinity for the NMDA receptor. In radioligand binding assays using synaptosomal membrane preparations from rat brain, **Cns 5161** was shown to displace [³H] MK-801 binding with a K_i of 1.8 nM.^{[1][2]} Another study confirmed its high affinity with a K_d of less than 4 nM.^[3] This high affinity underscores its potency as an NMDA receptor antagonist.

Cross-Reactivity Profile

Direct and extensive screening data for **Cns 5161** against a wide array of other receptors, ion channels, and transporters is not publicly documented. However, studies on a closely related

analog, ^{18}F -GE-179, provide strong evidence for the high selectivity of this chemical class. In a broad screening panel, ^{18}F -GE-179 was tested against 60 different central nervous system targets. At a concentration of 10 nM, it did not exhibit significant binding to any of these targets. At a higher concentration of 1 μM , the binding to the vast majority of these targets was inhibited by 3% or less, with a minor inhibition of 8% observed at the sigma-2 receptor.

To illustrate the expected high selectivity of **Cns 5161**, the following table presents its known affinity for the NMDA receptor alongside hypothetical data for other major receptor classes. This representation is intended to model what a typical cross-reactivity screening panel would reveal for a highly selective compound.

Receptor Target	Ligand/Assay	Cns 5161 K_i (nM)
Primary Target		
NMDA (ion channel)	$[^3\text{H}]$ MK-801 displacement	1.8
Illustrative Off-Target Receptors (Hypothetical Values)		
AMPA	$[^3\text{H}]$ AMPA	> 10,000
Kainate	$[^3\text{H}]$ Kainate	> 10,000
mGluR1	$[^3\text{H}]$ R214127	> 10,000
mGluR5	$[^3\text{H}]$ M-MPEP	> 10,000
GABA-A	$[^3\text{H}]$ Muscimol	> 10,000
Dopamine D2	$[^3\text{H}]$ Spiperone	> 10,000
Serotonin 5-HT2A	$[^3\text{H}]$ Ketanserin	> 10,000
Adrenergic $\alpha 1$	$[^3\text{H}]$ Prazosin	> 10,000
Sigma-1	$[^3\text{H}]$ -(+)-Pentazocine	> 1,000
Sigma-2	$[^3\text{H}]$ DTG	> 1,000

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

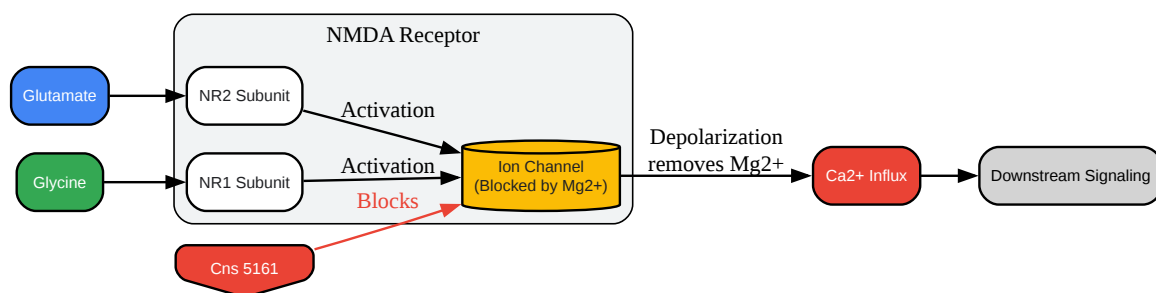
- Objective: To determine the binding affinity (K_i) of **Cns 5161** for the NMDA receptor ion channel site.
- Methodology:
 - Membrane Preparation: Synaptosomal membranes are prepared from rat forebrain tissue. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.
 - Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.
 - Radioligand: [^3H] MK-801, a high-affinity NMDA ion channel blocker, is used as the radioligand.
 - Incubation: The prepared membranes are incubated with a fixed concentration of [^3H] MK-801 and varying concentrations of the test compound (**Cns 5161**). The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.
 - Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.
 - Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
 - Data Analysis: The concentration of **Cns 5161** that inhibits 50% of the specific binding of [^3H] MK-801 (IC_{50}) is determined by non-linear regression analysis of the competition binding data. The K_i is then calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay for NMDA Receptor Antagonism (e.g., Calcium Influx Assay)

- Objective: To measure the functional antagonism of NMDA receptor-mediated calcium influx by **Cns 5161**.
- Methodology:
 - Cell Culture: A cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing NR1/NR2A or NR1/NR2B) is cultured in appropriate media.
 - Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence upon binding to calcium.
 - Compound Pre-incubation: The cells are pre-incubated with varying concentrations of **Cns 5161** for a defined period.
 - Receptor Stimulation: The NMDA receptor is stimulated by the addition of co-agonists, glutamate and glycine.
 - Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.
 - Data Analysis: The ability of **Cns 5161** to inhibit the agonist-induced calcium influx is quantified. The IC₅₀ value, representing the concentration of **Cns 5161** that causes 50% inhibition of the maximal agonist response, is determined from the dose-response curve.

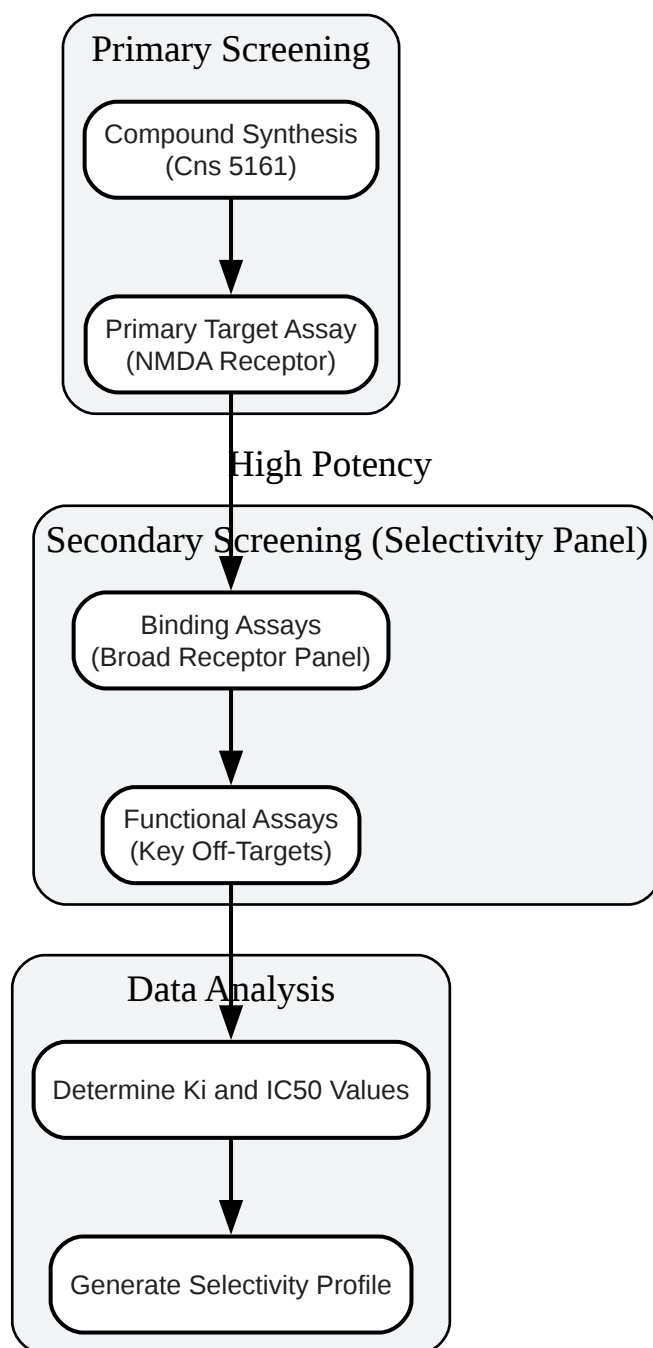
Visualizations

The following diagrams illustrate the signaling pathway of the NMDA receptor and a typical workflow for assessing compound selectivity.



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Caption: NMDA Receptor Antagonism by **Cns 5161**.



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Caption: Workflow for Compound Selectivity Profiling.

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